1-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves various chemical reactions, including the reaction of piperazine with diazonium salts and other starting materials. For instance, a series of 1,4-di-[2-aryl-1-diazenyl]-2-methylpiperazines was synthesized through the reaction of 2-methylpiperazine with two equivalents of appropriate diazonium salt, showcasing the compound's synthesis versatility (Little, Renee Vanessa, Tingley, R., & Vaughan, K., 2010). Other research highlights the preparation of dibutadienyl piperazine and its derivatives from monosubstituted halodienes, indicating a range of synthetic pathways (Ibiş, C., Yilmaz, N., & Ataseven, H., 2004).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography, provides detailed insights into the conformation and arrangement of molecules. The crystal structures of related compounds like methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate have been determined, highlighting unique conformations such as unusual pseudo-boat conformations in piperazine rings (Little, Renee Vanessa, Jenkins, H., & Vaughan, K., 2008).
Chemical Reactions and Properties
Chemical reactions and properties of piperazine derivatives are complex and varied. Studies on triazene derivatives of (1,x)-diazacycloalkanes and dibutadienyl piperazines reveal a multitude of chemical behaviors, including the formation of different derivatives through reactions with homopiperazine, 2-methylpiperazine, and other compounds, showcasing the chemical versatility and reactivity of these molecules (Little, Renee Vanessa, Tingley, R., & Vaughan, K., 2010); (Ibiş, C., Yilmaz, N., & Ataseven, H., 2004).
Physical Properties Analysis
Physical properties such as crystal structure and conformation play a significant role in understanding the compound's characteristics. For example, the crystal structure analysis of related compounds shows a variety of conformations, including chair and boat conformations, which affect the compound's physical properties and reactivity (Little, Renee Vanessa, Jenkins, H., & Vaughan, K., 2008).
Chemical Properties Analysis
Chemical properties are closely related to the compound's structure and synthesis routes. The studies highlight the importance of NMR spectroscopy and other analytical techniques in characterizing the chemical properties of piperazine derivatives, providing insights into their chemical shifts, proton, and carbon signals, which are crucial for understanding the compound's chemical behavior (Little, Renee Vanessa, Tingley, R., & Vaughan, K., 2010).
properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O/c1-21-8-10-23(11-9-21)18(24)15-4-6-22(7-5-15)13-14-2-3-16(19)17(20)12-14/h2-3,12,15H,4-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFGLIOIPBLZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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